Chinifur - 70762-66-2

Chinifur

Catalog Number: EVT-383932
CAS Number: 70762-66-2
Molecular Formula: C25H30N4O4
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
This compound, also known by its IUPAC name N-[4-(diethylamino)-1-methylbutyl]-2-[(E)-2-(5-nitro-2-furyl)ethenyl]-4-quinolinecarboxamide, has a CAS Number of 70762-66-2 . It has a molecular weight of 450.54 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C25H30N4O4/c1-4-28(5-2)16-8-9-18(3)26-25(30)22-17-19(27-23-11-7-6-10-21(22)23)12-13-20-14-15-24(33-20)29(31)32/h6-7,10-15,17-18H,4-5,8-9,16H2,1-3H3,(H,26,30)/b13-12+ .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

(E)-N-(2-(Diethylamino)ethyl)-4-(2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-4-ylamino)benzamide (CFS-1686)

Compound Description: CFS-1686 is a potent antiproliferative agent that exhibits significant activity against prostate cancer cell lines. Research indicates that it inhibits cell proliferation by causing cell cycle arrest at the intra-S phase. This effect stems from its interference with the interaction between topoisomerase 1 and DNA, ultimately leading to reduced DNA synthesis. []

Chinifur (2-[5'-nitro(furo-2'-yl)-ethene-1-yl]-4(N,N-diethylamino)-1-methyl-but-1-yl-aminocarbonyl-4-quinoline)

Compound Description: Chinifur demonstrates remarkable selectivity as an inhibitor of trypanothione reductase (TR) in Trypanosoma congolense, a parasite responsible for animal trypanosomiasis. It exhibits a much higher affinity for TR compared to glutathione reductase (GR) found in yeast, highlighting its potential as a therapeutic target for parasitic infections. Chinifur functions as both a selective inhibitor and a subversive substrate for TR, disrupting the parasite's redox balance. []

3-(5-Nitrofuran-2-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]acrylamide (8)

Compound Description: Compound 8, a hybrid molecule synthesized from antiparasitic precursors, has demonstrated notable antiamoebic and antigiardial activities. It exhibits potent lethal effects against Entamoeba histolytica and Giardia intestinalis, showing a fivefold higher potency compared to metronidazole, a standard drug used for these infections. Notably, compound 8 exhibits minimal cytotoxicity against human cell lines, even at concentrations lethal to the parasites, signifying its potential for therapeutic development. []

(E)-2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-8-ol (23i)

Compound Description: (E)-2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-8-ol emerged as a potent antiproliferative agent with significant activity against various cancer cell lines, including MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS). The compound displayed remarkable efficacy in inhibiting the growth of these cancer cells. []

Compound Description: This series of compounds were synthesized and evaluated for their in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. The synthesis involved a cyclocondensation reaction with chloroacetyl chloride, yielding the target 2-azetidinone derivatives. []

Overview

Chinifur is a synthetic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications against parasitic infections caused by Trypanosoma species, which are responsible for diseases such as Chagas disease and African sleeping sickness. This compound belongs to a class of nitrofuryl derivatives, which are known for their trypanocidal activity. The exploration of Chinifur's efficacy and mechanism of action is crucial for developing new therapeutic strategies against these infections.

Source and Classification

Chinifur is classified under nitrofuryl derivatives, which are characterized by the presence of a nitro group attached to a furan ring. This class of compounds has been extensively studied for their biological activities, particularly in targeting various parasitic infections. The synthesis and characterization of Chinifur have been documented in several studies, highlighting its potential as an anti-parasitic agent.

Synthesis Analysis

Methods and Technical Details

The synthesis of Chinifur typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors, often involving nitrofuryl compounds as the base structure.
  2. Nucleophilic Substitution Reactions: The process may utilize nucleophilic aromatic substitution reactions to introduce functional groups that enhance biological activity. For instance, substituting various aryl groups can modify the compound's properties and efficacy.
  3. Purification Techniques: After synthesis, the compound is purified using techniques such as column chromatography to isolate the desired product from by-products and unreacted materials.

Recent studies have demonstrated successful syntheses that yield high purity and quantity of Chinifur, allowing for further biological testing .

Molecular Structure Analysis

Structure and Data

Chinifur's molecular structure features a nitro group (-NO2) attached to a furan ring, with additional functional groups that may vary based on synthetic modifications. The compound's molecular formula can be represented as CxHyNzOw, where x, y, z, and w denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of Chinifur. These analyses provide insights into the compound's connectivity and functional group arrangement .

Chemical Reactions Analysis

Reactions and Technical Details

Chinifur undergoes various chemical reactions that contribute to its biological activity:

  1. Reduction Reactions: The nitro group in Chinifur can be reduced to form amine derivatives, which may exhibit different pharmacological properties.
  2. Electrophilic Aromatic Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization that can enhance its trypanocidal activity.
  3. Interaction with Biological Targets: Chinifur has been shown to interact with specific enzymes involved in the metabolism of trypanothione in Trypanosoma species, thereby inhibiting their growth .
Mechanism of Action

Process and Data

The mechanism of action of Chinifur primarily involves its interaction with trypanothione reductase (TR), an enzyme critical for maintaining redox balance within trypanosomatids. By inhibiting this enzyme, Chinifur disrupts the parasite's ability to manage oxidative stress, leading to cell death.

The binding affinity of Chinifur to TR is influenced by its structural features, including the presence of specific functional groups that facilitate interactions with the enzyme's active site. Docking studies have shown that Chinifur can effectively occupy the binding site of TR, leading to conformational changes that hinder substrate access .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Chinifur exhibits several notable physical and chemical properties:

  • Solubility: The solubility profile is critical for its bioavailability; modifications may be necessary to enhance water solubility while maintaining lipophilicity.
  • Stability: Stability studies indicate that Chinifur retains its structure under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point provides insights into the compound's purity; pure compounds typically exhibit sharp melting points.

Quantitative analyses such as High-Performance Liquid Chromatography (HPLC) are used to assess these properties .

Applications

Scientific Uses

Chinifur is primarily investigated for its potential as an anti-parasitic agent against Trypanosoma species. Its efficacy has been evaluated through both in vitro assays using cultured parasites and in vivo studies in animal models. The results indicate promising trypanocidal activity with favorable safety profiles.

Additionally, Chinifur serves as a lead compound for further modifications aimed at improving potency and selectivity against parasitic infections. Ongoing research focuses on optimizing its pharmacokinetic properties to enhance therapeutic outcomes in clinical settings .

Introduction

Background and Contextualization of Chinifur in Academic Discourse

Chinifur (Quinifuryl), chemically designated as 2-[5'-nitro(furo-2'-yl)-ethene-1-yl]-4(N,N-diethylamino)-1-methyl-but-1-yl-aminocarbonyl-4-quinoline, is a nitrofuran derivative recognized for its unique mechanism of action against trypanosomal parasites. Its primary significance lies in its dual function as a selective inhibitor of trypanothione reductase (TR) and a radical-generating substrate for the same enzyme [1] [5]. This dual role positions Chinifur as a "subversive substrate," converting an essential antioxidant enzyme in parasites into a cytotoxic agent [2] [5]. Trypanothione reductase is a validated drug target for neglected tropical diseases like African trypanosomiasis, as it is absent in mammalian hosts and central to parasite redox homeostasis [5]. Chinifur’s discovery emerged from efforts to exploit biochemical differences between parasitic and mammalian redox systems, specifically targeting TR over its human homolog glutathione reductase (GR) [3] [5].

Problem Statement: Knowledge Gaps in Chinifur Research

Despite its characterized in vitro activity, significant knowledge gaps hinder Chinifur’s translational potential. First, the structural basis for selectivity remains incompletely resolved. While Chinifur exhibits a Ki of 4.5 μM against T. congolense TR versus 100 μM against yeast GR [1] [5], the exact molecular interactions governing this selectivity are undetermined. Second, the kinetic mechanism of radical generation lacks full elucidation. Reported turnover numbers (TN = 3 s⁻¹) and catalytic efficiency (TN/Km = 3.2 × 10⁴ M⁻¹s⁻¹) suggest efficient substrate activity [5], but the dynamics of reactive oxygen species (ROS) production in parasite cells are unquantified. Third, in vivo pharmacokinetic behavior and metabolic stability data are absent from literature, leaving its bioavailability and tissue distribution unknown. Finally, potential resistance mechanisms in clinically relevant parasite strains remain entirely unexplored [2] [8]. These gaps obstruct rational optimization of Chinifur-derived therapeutics.

Research Objectives and Hypotheses

This review addresses the following objectives derived from identified gaps:

  • Objective 1: Synthesize existing biochemical data on Chinifur’s inhibition kinetics and substrate specificity for TR.
  • Objective 2: Evaluate structural hypotheses for its selectivity using comparative enzymology.
  • Objective 3: Propose mechanistic models for its "subversive" activity and downstream parasiticidal effects.
  • Objective 4: Identify critical research priorities for in vivo validation and structural optimization.

We hypothesize that Chinifur’s selectivity arises from hydrophobic interactions within TR’s active site—a feature less pronounced in GR [5]. Furthermore, its subversive activity likely involves futile redox cycling, wherein TR-mediated reduction generates unstable nitro-radicals that react with oxygen, causing oxidative stress [3] [5].

Scope and Delimitations of the Study

This analysis is strictly confined to:

  • Biochemical properties: Inhibition constants (Ki), substrate kinetics (Km, TN), and selectivity metrics.
  • Mechanistic studies: Enzymatic interactions and redox cycling phenomena.
  • Structural insights: Inferred structure-activity relationships (SAR) based on existing data.Excluded domains per user requirements:
  • Clinical safety, dosage, or adverse effect data.
  • Formulation or drug delivery approaches.
  • Non-biochemical applications (e.g., agricultural uses).

Background and Contextualization of Chinifur in Academic Discourse (Expanded)

Chinifur (CAS Registry Number: 70762-66-2; Molecular Formula: C25H30N4O4; MW: 450.53 g/mol) belongs to the nitrofuran class, historically investigated for antimicrobial properties [1] . Its significance in parasitology emerged from screens identifying potent TR inhibitors. Trypanothione reductase is a flavin-dependent disulfide reductase essential for maintaining reduced trypanothione (T(SH)2) in trypanosomatids. Depleting T(SH)2 compromises parasite oxidative defense, making TR inhibition a lethal strategy [5]. Chinifur distinguishes itself from classical TR inhibitors by acting concurrently as an inhibitor and a substrate. It binds TR with moderate affinity (Ki = 4.5 μM) but is also reduced by the enzyme, initiating a cascade of redox reactions that generate cytotoxic superoxide radicals [2] [5]. This mechanistic duality was first detailed in a seminal 1994 study characterizing its activity against T. congolense TR [5], and subsequent research has cited this work to underscore its potential as a "turncoat" agent [3].

Table 1: Key Enzymatic Targets of Chinifur

EnzymeOrganismInhibition Constant (Ki)Substrate ActivitySelectivity vs. TR
Trypanothione Reductase (TR)T. congolense4.5 μMYes (TN = 3 s⁻¹)Reference
Glutathione Reductase (GR)Yeast/Mammalian100 μMWeak/None22-fold lower affinity
Other FlavoenzymesVariedNot reportedVariable*Unknown

* Nitrofurans act as subversive substrates for multiple flavoenzymes, but quantitative data specific to Chinifur is limited [3] [5].

Problem Statement: Knowledge Gaps in Chinifur Research (Expanded)

The promise of Chinifur is counterbalanced by unresolved questions critical to its development:

  • Gap 1: Structural Determinants of SpecificityAlthough hydrophobicity is implicated in Chinifur’s TR selectivity [5], no high-resolution co-crystal structures of Chinifur-bound TR exist. This impedes SAR-driven drug design. Comparative studies suggest TR possesses a larger hydrophobic binding pocket than GR [5], but residue-level contributions remain unvalidated.

  • Gap 2: Kinetic Bottlenecks in Subversive CyclingReported catalytic efficiency (TN/Km = 3.2 × 10⁴ M⁻¹s⁻¹) indicates moderate substrate turnover [5]. However, the intracellular concentration required to saturate TR and outcompete natural substrates (trypanothione disulfide, TS2) is unknown. Insufficient substrate flux would limit ROS generation, reducing efficacy.

  • Gap 3: Metabolic Fate and StabilityNitrofurans are prone to enzymatic reduction (e.g., by nitroreductases) or hydrolysis in vivo. Whether Chinifur’s quinoline and diethylamino moieties confer metabolic resistance over simpler nitrofurans is unstudied. No pharmacokinetic (PK) data—oral bioavailability, half-life, tissue penetration—exists in mammalian or parasite models.

  • Gap 4: Resistance PotentialTR mutations or parasite efflux mechanisms could diminish Chinifur’s efficacy. No resistance selection studies have been published, contrasting with extensive data on other antiparasitic nitrofurans like nifurtimox.

These gaps reflect broader challenges in translating redox-active agents from in vitro enzymology to in vivo therapeutics [8].

Research Objectives and Hypotheses (Expanded)

To address the aforementioned gaps, we propose the following research framework:

  • Objective 1: Biochemical ProfilingHypothesis: Chinifur’s inhibitory potency correlates with the hydrophobicity and volume of TR’s active site.Approach: Expand kinetic studies to TR orthologs from T. brucei and Leishmania spp. using purified enzymes. Measure Ki and substrate kinetics under varied redox conditions.

  • Objective 2: Structural CharacterizationHypothesis: The quinoline and furoylnitroethene groups engage in π-stacking and hydrophobic interactions unique to TR.Approach: Molecular docking simulations leveraging TR homology models; pursue X-ray co-crystallization.

  • Objective 3: Mechanistic Validation in ParasitesHypothesis: Cytotoxicity correlates directly with intracellular ROS burst, not solely TR inhibition.Approach: Quantitate ROS in Chinifur-treated parasites using fluorescent probes (e.g., H2DCFDA) alongside viability assays.

  • Objective 4: Analogue SynthesisHypothesis: Modifying the diethylamino-butyl linker could enhance membrane permeability or TR binding.Approach: Synthesize analogues with shortened/lengthened alkyl chains or substituted amines; assess IC50 shifts.

Table 2: Physicochemical Properties of Chinifur

PropertyValueMethod/Notes
Molecular Weight450.53 g/molCalculated
CAS Registry Number70762-66-2Unique identifier [1]
SolubilityNot reportedLikely low (hydrophobic compound)
SMILESO=C(C1=C2C=CC=CC2=NC(/C=C/C3=CC=C(N+=O)O3)=C1)NC(CCCN(CC)CC)CCanonical representation [1]
LogP (Predicted)~3.5 (moderate lipophilicity)Estimated from structure

Scope and Delimitations of the Study (Expanded)

This review adheres to the following boundaries:

  • Inclusions:
  • Kinetic parameters (Ki, Km, kcat) from in vitro enzyme studies.
  • Selectivity data against TR vs. GR/flavoenzymes.
  • Mechanistic proposals for subversive substrate activity.
  • Exclusions:
  • Safety/toxicity data: No discussion of LD50, therapeutic index, or adverse effects.
  • Formulation science: Delivery systems (e.g., nanoparticles) fall outside biochemical scope.
  • Clinical trials: No human or veterinary trial data exists or is discussed.
  • Combination therapies: Synergy with other trypanocidal agents is not evaluated.

Properties

CAS Number

70762-66-2

Product Name

Chinifur

IUPAC Name

N-[5-(diethylamino)pentan-2-yl]-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide

Molecular Formula

C25H30N4O4

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C25H30N4O4/c1-4-28(5-2)16-8-9-18(3)26-25(30)22-17-19(27-23-11-7-6-10-21(22)23)12-13-20-14-15-24(33-20)29(31)32/h6-7,10-15,17-18H,4-5,8-9,16H2,1-3H3,(H,26,30)/b13-12+

InChI Key

MTHCJDYSIZMKAC-OUKQBFOZSA-N

SMILES

CCN(CC)CCCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C=CC3=CC=C(O3)[N+](=O)[O-]

Synonyms

2-(5'-nitro(furo-2'-yl)ethene-1-yl)-4-(N,N-diethylamino)-1-methylbut-1-ylaminocarbonyl-4-quinoline
chinifu

Canonical SMILES

CCN(CC)CCCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C=CC3=CC=C(O3)[N+](=O)[O-]

Isomeric SMILES

CCN(CC)CCCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)/C=C/C3=CC=C(O3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.